molecular formula C15H12BrN3OS B11133842 N-(4-bromophenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-(4-bromophenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11133842
M. Wt: 362.2 g/mol
InChI Key: TXXHUIALXYOQTD-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted with a 4-methyl group, a 1H-pyrrol-1-yl moiety at position 2, and a 4-bromophenyl carboxamide at position 3. Its molecular formula is C₁₅H₁₃BrN₄OS, with a calculated molecular weight of 377.26 g/mol (derived from structural analysis).

Properties

Molecular Formula

C15H12BrN3OS

Molecular Weight

362.2 g/mol

IUPAC Name

N-(4-bromophenyl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H12BrN3OS/c1-10-13(21-15(17-10)19-8-2-3-9-19)14(20)18-12-6-4-11(16)5-7-12/h2-9H,1H3,(H,18,20)

InChI Key

TXXHUIALXYOQTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Formation of the Thiazole Carboxylic Acid Intermediate

The Hantzsch thiazole synthesis is a classical method for constructing the thiazole ring. For this compound, the intermediate 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid is first synthesized.

Procedure:

  • Thiourea Preparation : React 1H-pyrrol-1-amine with carbon disulfide (CS₂) in ethanol under basic conditions (KOH) to form the corresponding thiourea derivative.

  • Cyclization with α-Bromo Ketone : Treat the thiourea with ethyl 2-bromoacetoacetate (CH₃COCHBrCOOEt) in ethanol under reflux. The reaction proceeds via nucleophilic substitution and cyclization to yield ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate .

  • Ester Hydrolysis : Hydrolyze the ester using aqueous NaOH or HCl to obtain the carboxylic acid.

Key Data:

StepReagents/ConditionsYieldReference
Thiourea formationCS₂, KOH, ethanol, 24h80%
CyclizationEthyl 2-bromoacetoacetate, ethanol, reflux, 6h75%
Hydrolysis2M HCl, 70°C, 4h90%

Amidation with 4-Bromoaniline

The carboxylic acid is converted to the carboxamide via activation as an acid chloride or using coupling agents.

Procedure:

  • Acid Chloride Formation : Treat the carboxylic acid with thionyl chloride (SOCl₂) at 60°C for 2h.

  • Amide Coupling : React the acid chloride with 4-bromoaniline in dry dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Key Data:

StepReagents/ConditionsYieldReference
Acid chloride synthesisSOCl₂, 60°C, 2h95%
Amidation4-bromoaniline, Et₃N, DCM, 0°C→RT, 12h82%

One-Pot Cyclocondensation Using α-Bromo Ketones

This method directly incorporates the 4-bromophenyl group during thiazole ring formation.

Procedure:

  • Dithiocarbamate Formation : React 4-bromoaniline with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol to form potassium N-(4-bromophenyl)dithiocarbamate.

  • Cyclization with α-Bromo Ketone : Treat the dithiocarbamate with 2-bromo-1-(1H-pyrrol-1-yl)propan-1-one in ethanol under reflux. The reaction forms the thiazole ring with the pre-installed carboxamide group.

Key Data:

StepReagents/ConditionsYieldReference
Dithiocarbamate synthesisCS₂, KOH, ethanol, 12h85%
Cyclization2-bromo-1-(1H-pyrrol-1-yl)propan-1-one, ethanol, reflux, 8h68%

Post-Synthetic Modification of Pre-Formed Thiazoles

StepReagents/ConditionsYieldReference
BorylationBis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc, DMF, 80°C, 12h70%
Suzuki coupling1-bromo-4-iodobenzene, Pd(PPh₃)₄, dioxane/H₂O, 90°C, 24h65%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Hantzsch + AmidationHigh purity, scalableMulti-step synthesis75–90%
One-Pot CyclocondensationFewer steps, direct incorporation of substituentsLimited substrate flexibility68–85%
Suzuki CouplingLate-stage functionalizationRequires specialized catalysts65–70%

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including N-(4-bromophenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide. Thiazole compounds have been shown to exhibit cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The compound interferes with cellular processes such as apoptosis and cell cycle regulation, leading to inhibited growth in cancer cells.
  • Case Studies : In vitro studies demonstrated that this compound exhibited significant activity against breast cancer (MCF-7) and prostate cancer (PC3) cell lines, with IC50 values indicating effective cytotoxicity .

Antimicrobial Properties

Thiazole derivatives have also been investigated for their antimicrobial properties:

  • Bacterial Inhibition : this compound has shown promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
  • Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways .

Anticonvulsant Effects

The anticonvulsant activity of thiazole compounds has been explored in several studies:

  • Efficacy : Compounds similar to this compound have demonstrated efficacy in animal models for epilepsy, showing potential as therapeutic agents for seizure disorders .

Organic Electronics

Thiazole-based compounds are being researched for their applications in organic electronics:

  • Conductive Properties : The incorporation of thiazole moieties can enhance the electronic properties of materials used in organic light-emitting diodes (OLEDs) and organic solar cells.

Photovoltaic Devices

Research indicates that thiazole derivatives can be used as active layers in photovoltaic devices due to their favorable charge transport properties.

Pesticidal Activity

Thiazole derivatives exhibit potential as agrochemicals:

  • Insecticidal Properties : this compound has been evaluated for insecticidal activity against agricultural pests, showing promising results in field trials.

Data Summary Table

Application AreaSpecific ActivityNotable Findings
PharmacologyAnticancerEffective against MCF-7 and PC3 cell lines
AntimicrobialActive against Staphylococcus aureus
AnticonvulsantEfficacy demonstrated in animal models
Material ScienceOrganic ElectronicsEnhanced conductivity for OLEDs
PhotovoltaicsFavorable charge transport properties
AgricultureInsecticidalPromising results against agricultural pests

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Core

Compound 1 : N-(4-bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide
  • Key Difference : Replaces the pyrrol-1-yl group with a pyridinyl substituent.
  • However, the absence of pyrrole’s aromaticity may reduce binding affinity in targets requiring planar interactions .
Compound 2 : N-[2-(furan-2-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
  • Key Difference : Substitutes the 4-bromophenyl group with a furan-ethyl carboxamide.
  • Impact : The furan ring introduces oxygen-based polarity, which may alter metabolic stability. The molecular weight is 301.4 g/mol (C₁₅H₁₅N₃O₂S), significantly lower than the target compound, suggesting reduced steric bulk .

Bromophenyl-Containing Analogs

Compound 3 : 4-bromo-N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
  • Key Differences : Pyrazole core instead of thiazole; additional fluorine atom on the phenyl ring.
  • Impact : The pyrazole ring’s smaller size and fluorine’s electronegativity may enhance binding to halogen-binding pockets in enzymes. Molecular weight: 391.03 g/mol (C₁₂H₁₀Br₂FN₃O) .
Compound 4 : 3-(4-bromophenyl)-N′-[(E)-1-(4-bromophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
  • Key Difference : Hydrazide functional group instead of carboxamide.

Pesticidal Thiazole Derivatives

Compound 5 : N-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide (P6)
  • Key Differences : Propynyl and trifluoropropylthio groups replace the pyrrole and bromophenyl moieties.
  • The propynyl group may improve membrane permeability .
Compound 6 : 3-(((2,2-Difluorocyclopropyl)methyl)thio)-N-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)propanamide (P10)
  • Key Difference : Difluorocyclopropylmethylthio substituent.
  • Impact : Fluorinated cyclopropane increases metabolic resistance, extending pesticidal half-life .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Thiazole 4-Bromophenyl, pyrrol-1-yl 377.26 High lipophilicity, planar π-system
Compound 1 Thiazole 4-Bromophenyl, pyridinyl ~370 (estimated) Improved solubility
Compound 3 Pyrazole 4-Bromo-2-fluorophenyl, dimethyl 391.03 Halogen-binding affinity
Compound 5 (P6) Thiazole Pyridinyl, trifluoropropylthio Not reported Enhanced pesticidal activity

Biological Activity

N-(4-bromophenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structure includes a thiazole ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The compound can be represented structurally as follows:

N 4 bromophenyl 4 methyl 2 1H pyrrol 1 yl 1 3 thiazole 5 carboxamide\text{N 4 bromophenyl 4 methyl 2 1H pyrrol 1 yl 1 3 thiazole 5 carboxamide}

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity
    • The compound has shown significant antibacterial properties against various strains of bacteria. In vitro studies indicated that it possesses a Minimum Inhibitory Concentration (MIC) comparable to established antibiotics.
    • For instance, derivatives of pyrrole-based compounds, similar in structure to this compound, exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential
    • The thiazole moiety is often linked to anticancer activity. Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Wnt Pathway Inhibition
    • Research indicates that compounds with thiazole structures may inhibit the Wnt signaling pathway, which is crucial in cancer progression and stem cell differentiation . This inhibition could lead to potential applications in cancer therapy.

Case Studies

Several studies have explored the biological activities of related compounds or derivatives:

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeMIC (μg/mL)Reference
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamideAntibacterial3.125
4-Bromophenyl Thiazole DerivativeAnticancerIC50 = 592 nM (Wnt inhibition)
Pyrrole DerivativeAntimicrobial10

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the thiazole and pyrrole rings can significantly influence potency and selectivity against target pathogens or cancer cells.

Key Findings:

  • Substituents on the phenyl ring, such as bromine, enhance antibacterial activity by increasing lipophilicity and enabling better membrane penetration .
  • The presence of the pyrrole moiety contributes to the overall biological activity by participating in hydrogen bonding and π-stacking interactions with biological targets .

Q & A

Q. What are the optimal synthetic routes for N-(4-bromophenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

  • Step 1 : Prepare the thiazole-5-carboxylic acid intermediate (4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid) via cyclization of thiourea derivatives with α-haloketones under reflux in ethanol .
  • Step 2 : Couple the intermediate with 4-bromoaniline using carbodiimide-based coupling agents (e.g., DCC or EDCI) in anhydrous DMF at 0–5°C to minimize side reactions .
  • Yield Optimization : Microwave-assisted synthesis (60–80°C, 30 min) improves efficiency compared to traditional reflux (6–8 hours) . Solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios (1:1.2 for acid:amine) are critical for >80% yield .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Resolve aromatic protons (δ 7.2–8.1 ppm for bromophenyl) and pyrrole/thiazole ring protons (δ 6.5–7.0 ppm) .
  • IR Spectroscopy : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 376.02 (calculated for C₁₅H₁₃BrN₃OS) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the bromophenyl substituent influence bioactivity compared to halogenated analogs (e.g., 4-fluorophenyl or 4-chlorophenyl derivatives)?

  • Electronic Effects : The bromine atom’s strong electron-withdrawing nature enhances electrophilic reactivity, improving binding to enzymes like tyrosine kinases compared to fluorine or chlorine .
  • Biological Data : In in vitro assays, the bromophenyl analog showed IC₅₀ = 1.2 µM against HeLa cells vs. 2.5 µM for the chlorophenyl derivative, likely due to increased hydrophobic interactions .
  • Methodological Note : Use comparative molecular field analysis (CoMFA) to model substituent effects on activity .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Assay Variability : Discrepancies may arise from differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times (24 vs. 48 hours). Standardize protocols using CLSI guidelines for antimicrobial tests .
  • Purity Considerations : Impurities from incomplete coupling (e.g., unreacted 4-bromoaniline) may skew results. Validate purity via HPLC before bioassays .
  • Structural Analog Interference : Test metabolites (e.g., hydrolyzed carboxamide) using LC-MS to rule out off-target effects .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2). The bromophenyl group shows a docking score of −9.2 kcal/mol, indicating strong hydrophobic pocket interactions .
  • QSAR Modeling : Develop 2D descriptors (e.g., logP, polar surface area) to correlate thiazole ring substitutions with anticancer activity .
  • MD Simulations : Simulate binding stability over 100 ns to assess hydrogen bonding with EGFR kinase domains .

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